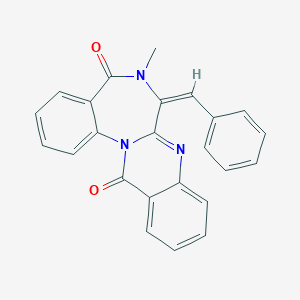
Benzomalvin B
Übersicht
Beschreibung
Benzomalvin B is a naturally occurring compound isolated from the marine fungus Aspergillus species and the soft coral Sinularia species . It belongs to the class of benzodiazepine-quinazolinones and has a molecular formula of C24H17N3O2 . This compound is known for its biological activities, including its role as an antagonist of neurokinin-1 receptors, which are involved in the binding of substance P .
Wissenschaftliche Forschungsanwendungen
Benzomalvin B hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es die Bindung von Substanz P an Neurokinin-1-Rezeptoren hemmt . Diese Hemmung wird durch die Wechselwirkung von this compound mit der Bindungsstelle des Rezeptors erreicht und verhindert, dass Substanz P seine biologischen Wirkungen entfaltet. Die Benzodiazepinstruktur der Verbindung spielt eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität .
Ähnliche Verbindungen:
Benzomalvin C: Ein weiteres Benzodiazepin-Chinazolon, das aus demselben marinen Pilz isoliert wurde.
Asperlicine: Potente und selektive Antagonisten peripherer Cholezystokinin-Rezeptoren, die mit this compound verwandt sind.
Einzigartigkeit: This compound ist einzigartig aufgrund seiner spezifischen inhibitorischen Aktivität gegenüber Neurokinin-1-Rezeptoren und seiner Fähigkeit, unter UV-Licht eine Doppelbindungsisomerisierung zu durchlaufen . Diese Eigenschaft unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die Entwicklung von Medikamenten.
Wirkmechanismus
Target of Action
Benzomalvin B, a metabolite from the fungus Penicillium, primarily targets the neurokinin NK1 receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system. This compound acts as an inhibitor of substance P, a neuropeptide that binds to the NK1 receptor .
Mode of Action
It is known to inhibit the binding of substance p to the nk1 receptor . Substance P is involved in pain transmission, and by inhibiting its action, this compound may help to reduce pain signals.
Biochemical Pathways
This compound is a benzodiazepine, a class of compounds derived from phenylalanine and anthranilic acid . The core benzodiazepine structure of this compound is formed biosynthetically by the condensation of two molecules of anthranilic acid and phenylalanine . The biosynthesis of this compound is carried out by a three-gene nonribosomal peptide synthetase cluster .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activity against substance P at the NK1 receptor . By blocking the action of substance P, this compound may help to reduce pain signals in the central nervous system.
Action Environment
This compound is derived from the marine fungus Aspergillus sp., which is isolated from the soft coral Sinularia sp., collected from the South China Sea . The stability of the double bond of E-benzomalvin B under different light conditions was investigated, and it was found that it transforms to Z-benzomalvin B with UV 365 nm irradiation . This suggests that environmental factors such as light conditions can influence the stability and potentially the efficacy of this compound.
Safety and Hazards
Zukünftige Richtungen
Future research should focus on the identification of the target molecules and pathways affected by Benzomalvin B and the development of more efficient synthesis methods. Further elucidation of the details of this compound biosynthesis, including analysis of the enzyme mechanism for transannulation and determination of the enzymes involved in the formation of the additional Benzomalvin family members, is also suggested .
Biochemische Analyse
Biochemical Properties
Benzomalvin B interacts with various enzymes, proteins, and other biomolecules. It is involved in a range of biochemical reactions, particularly those involving benzodiazepines .
Cellular Effects
It is known that benzodiazepines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Benzomalvin B kann durch die Kondensation von zwei Molekülen Anthranilsäure und Phenylalanin synthetisiert werden . Der Syntheseweg beinhaltet mehrere Schritte, einschließlich der Bildung der Kernbenzodiazepinstruktur über intramolekulare Aza-Wittig-Reaktionen . Die Stabilität der Doppelbindung in this compound kann durch Lichtverhältnisse beeinflusst werden, wobei E-Benzomalvin B unter UV-365-nm-Bestrahlung in Z-Benzomalvin B umgewandelt wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise Fermentationsprozesse unter Verwendung der Penicillium-Spezies . Die Verbindung wird dann unter Verwendung von Techniken wie Säulenchromatographie und Hochleistungsflüssigkeitschromatographie (HPLC) isoliert und gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benzomalvin B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Benzodiazepinring stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können.
Vergleich Mit ähnlichen Verbindungen
Benzomalvin C: Another benzodiazepine-quinazolinone isolated from the same marine fungus.
Asperlicins: Potent and selective antagonists of peripheral cholecystokinin receptors, related to Benzomalvin B.
Uniqueness: this compound is unique due to its specific inhibitory activity against neurokinin-1 receptors and its ability to undergo double bond isomerization under UV light . This property distinguishes it from other similar compounds and makes it a valuable compound for scientific research and drug development.
Eigenschaften
IUPAC Name |
(7E)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-15H,1H3/b21-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDZMNFJQNZXKW-RCCKNPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157047-97-7 | |
| Record name | Benzomalvin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Benzomalvin B?
A1: this compound, along with its structural analogs Benzomalvin A and C, was originally isolated from the culture broth of a Penicillium species fungus []. These compounds were investigated for their potential to act as neurokinin receptor antagonists. While Benzomalvin A showed inhibitory activity against Substance P at the guinea pig, rat, and human neurokinin NK1 receptors [], this compound exhibited only weak activity []. This suggests that structural differences between the Benzomalvin analogs significantly influence their interaction with the neurokinin receptor and subsequent downstream effects.
Q2: Has the absolute configuration of this compound been determined?
A3: While the provided abstracts do not explicitly state the absolute configuration of this compound, one abstract mentions the 1H NMR reassignment for Z/E-Benzomalvins B []. This suggests that the stereochemistry of the double bond within the this compound structure has been investigated and defined.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


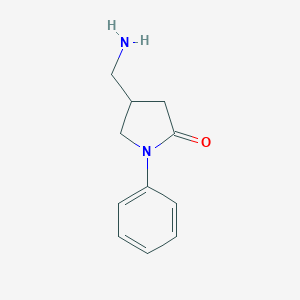

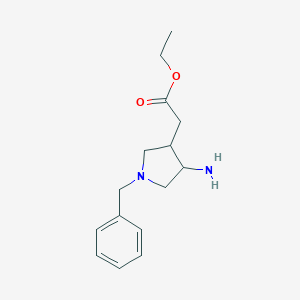
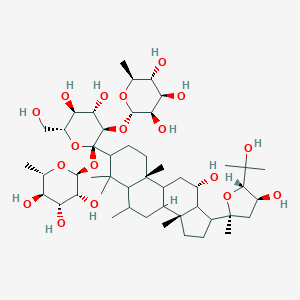
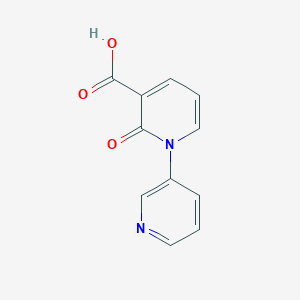
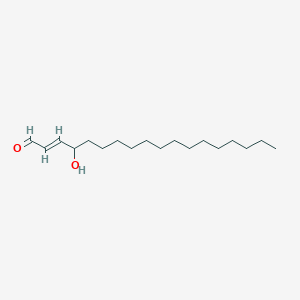
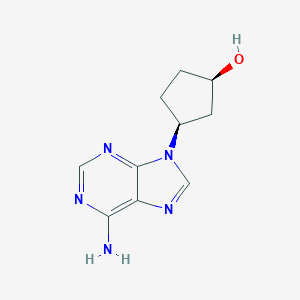
![(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid](/img/structure/B233300.png)
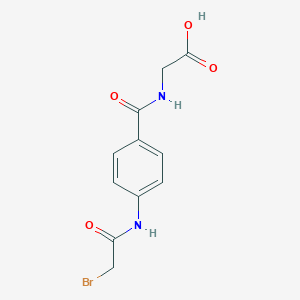
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)


![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
